![molecular formula C10H6N2 B7890057 6-Isocyanoquinoline](/img/structure/B7890057.png)
6-Isocyanoquinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its derivatives, which includes 6-Isocyanoquinoline, has been summarized in a study . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 6-Isocyanoquinoline is closely related to its physicochemical properties . High-quality images of 3D molecular structure have been created based on quantum chemical computations .Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . A range of mathematical tools for model sensitivity and uncertainty analysis may assist in the evaluation of large combustion mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 6-Isocyanoquinoline are essential for understanding its function as a biomaterial . These properties can be screened in high throughput using relevant techniques .Scientific Research Applications
8-Aminoquinoline Therapy for Latent Malaria : 8-Aminoquinolines, a related compound to 6-Isocyanoquinoline, have been significant in malaria treatment. Their discovery led to important scientific and clinical insights, including the development of drugs like primaquine and tafenoquine for latent malaria (Baird, 2019).
Isocorydine and Inflammation : Isocorydine, an isoquinoline alkaloid, has shown potential in reducing pro-inflammatory interleukin-6 expression, suggesting its use in treating inflammation and acute lung injury (Tu et al., 2023).
Bioactive Isoquinoline Alkaloids : A wide range of isoquinoline alkaloids, similar in structure to 6-Isocyanoquinoline, exhibit various bioactivities, including antitumor, antibacterial, and neuroprotective effects. This review highlights the therapeutic potential of these compounds (Shang et al., 2020).
Nucleic Acid-Binding Isoquinoline Alkaloids : Some isoquinoline alkaloids bind to nucleic acids, indicating potential in anticancer drug development. This research provides insights into the binding mechanisms and implications for drug design (Bhadra & Kumar, 2011).
Novel Anti-Tumor Lead Based on Isoquinoline : A novel compound with multiple isoquinoline-3-carboxylic acid moieties showed promising anti-tumor activity, suggesting a new strategy for designing anticancer drugs (Gao et al., 2015).
Future Directions
properties
IUPAC Name |
6-isocyanoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFHDJFIDMFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isocyanoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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